N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine
Description
N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine is a brominated triarylamine derivative characterized by a central biphenylamine core substituted with two biphenyl groups at the nitrogen atom and a bromine atom at the 3'-position of one biphenyl ring. This compound belongs to a class of π-conjugated molecules widely used in organic electronics, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) . Key properties include high thermal stability, tunable optoelectronic characteristics, and compatibility with vacuum deposition processes, making it a critical intermediate in OLED manufacturing .
Properties
Molecular Formula |
C36H26BrN |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
N-[4-(3-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H26BrN/c37-33-13-7-12-32(26-33)31-18-24-36(25-19-31)38(34-20-14-29(15-21-34)27-8-3-1-4-9-27)35-22-16-30(17-23-35)28-10-5-2-6-11-28/h1-26H |
InChI Key |
VBYRZDQBEMSJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Amination: The final step involves the introduction of the amine group. This can be done through a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a suitable ligand.
Industrial Production Methods
In an industrial setting, the production of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated biphenyl amines.
Substitution: Various substituted biphenyl amines depending on the nucleophile used.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related triarylamines and biphenyl derivatives, focusing on molecular design, synthesis, and functional properties.
Structural Analogues and Substituent Effects
Optoelectronic and Thermal Properties
Biological Activity
N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine, with the CAS number 728039-63-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C36H26BrN
- Molecular Weight: 552.502 g/mol
- Melting Point: 227°C
- Density: 1.3 g/cm³
- Boiling Point: 703.3°C at 760 mmHg
- Flash Point: 379.1°C
These properties suggest that the compound is stable under standard laboratory conditions and may exhibit unique interactions due to its bulky biphenyl groups.
The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and amination processes. The presence of bromine in the structure may enhance biological activity by facilitating interactions with biological targets.
Research indicates that compounds with biphenyl structures often interact with various enzymes and receptors in biological systems. The specific mechanism for this compound has not been fully elucidated but may involve:
- Enzyme Inhibition: Compounds similar to this one have shown activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds in inhibiting key enzymes:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.065 | 11.09 |
| This compound | TBD | TBD |
These values indicate that compounds with similar structures can exhibit potent inhibitory effects on these enzymes, suggesting a potential therapeutic role for this compound in treating Alzheimer's disease.
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining various biphenyl derivatives for neuroprotective properties, researchers found that certain derivatives exhibited significant AChE inhibition. The findings suggest that modifications in the biphenyl structure could enhance neuroprotective activity against neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of biphenyl compounds demonstrated that these substances could inhibit growth factors and enzymes involved in cancer progression. Although specific data on this compound is limited, its structural similarities to active compounds suggest it may also possess anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
